molecular formula C16H8Cl2N2O4 B7635849 (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate

(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate

Cat. No. B7635849
M. Wt: 363.1 g/mol
InChI Key: LOHLNQWYCKEMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique properties that make it suitable for use in drug development and other research applications.

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is not fully understood. However, studies have shown that the compound targets the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. The compound is believed to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme in the parasite, which eventually leads to its death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit potent antimalarial activity, with studies showing that it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potent antimalarial activity. The compound has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to exhibit anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
One of the limitations of this compound is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications. Additionally, the compound may have limited solubility in aqueous solutions, which may make it difficult to work with in certain laboratory experiments.

Future Directions

There are several future directions for the study of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate. One area of research is the development of new antimalarial drugs based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives with improved potency and reduced toxicity.
Another area of research is the development of new cancer therapeutics based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives that exhibit improved anticancer properties and reduced toxicity.
Finally, researchers can study the mechanism of action of this compound to gain a better understanding of how the compound works at the molecular level. This information can be used to design new compounds with improved potency and selectivity.

Synthesis Methods

The synthesis of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate involves the reaction of 5-chloroquinoline-8-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O4/c17-11-5-6-14(15-10(11)2-1-7-19-15)24-16(21)9-3-4-12(18)13(8-9)20(22)23/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHLNQWYCKEMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.